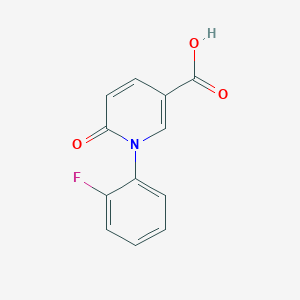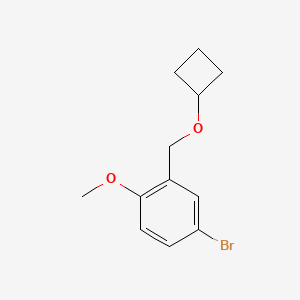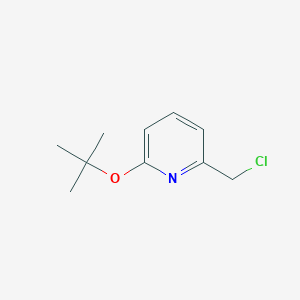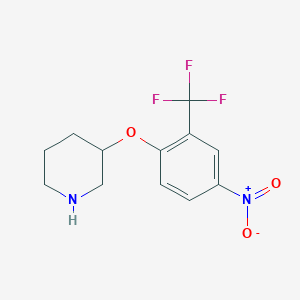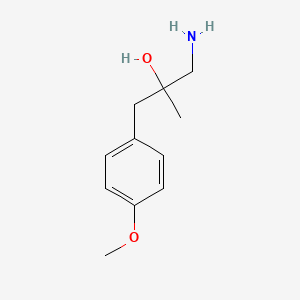
1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol
Overview
Description
1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Resolution in Asymmetric Synthesis
1-Amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol has been studied for its role in enzymatic resolution, specifically through acylation processes. This research is significant in the field of asymmetric synthesis, particularly for producing valuable intermediates like (S)-dapoxetine. The use of enzymes like Candida antarctica lipase A (CAL-A) in this context highlights the potential of this compound in facilitating efficient and selective chemical transformations (Torre, Gotor‐Fernández, & Gotor, 2006).
Potential in Antimalarial Activity
Research into the synthesis of compounds related to this compound has indicated possible applications in antimalarial treatments. Certain derivatives have exhibited moderate antiplasmodial activity against strains of Plasmodium falciparum, a parasite responsible for malaria. This suggests that further investigation into the antimalarial properties of these compounds could be beneficial (D’hooghe et al., 2011).
Biofuel Production
The compound has also been examined in the context of biofuel production, particularly in the production of 2-methylpropan-1-ol (isobutanol), a promising biofuel candidate. Research involving engineered enzymes in Escherichia coli has demonstrated the potential for achieving high yields of isobutanol under anaerobic conditions, making it a viable and sustainable alternative to fossil fuels (Bastian et al., 2011).
Antibacterial and Antioxidant Properties
The compound has also been synthesized and evaluated for its antibacterial and antioxidant properties. Some derivatives of this compound have shown moderate antibacterial activity and high antioxidant activity, indicating potential applications in medical and health-related fields (Гаспарян et al., 2011).
Photoinitiators for Ultraviolet-Curable Coatings
This compound has been explored as a part of copolymeric systems in the development of photoinitiators for ultraviolet-curable coatings. The research in this area highlights its potential in material science, particularly in the development of efficient and effective UV-curable coatings (Angiolini et al., 1997).
Properties
IUPAC Name |
1-amino-3-(4-methoxyphenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(13,8-12)7-9-3-5-10(14-2)6-4-9/h3-6,13H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOKSYFLYXHTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



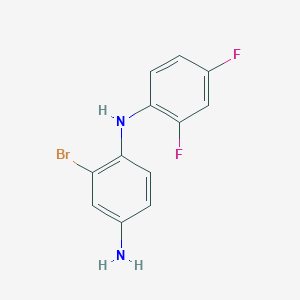


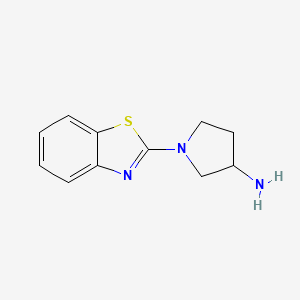
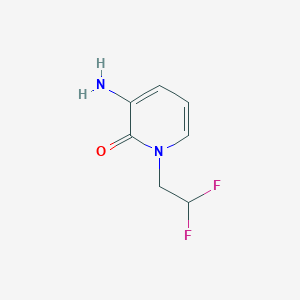
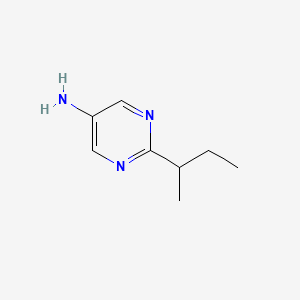
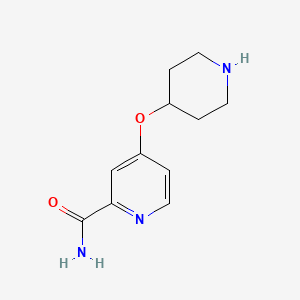
![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

